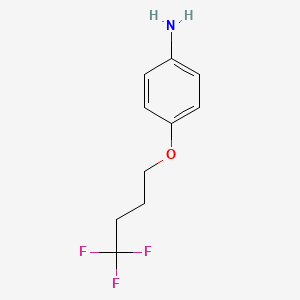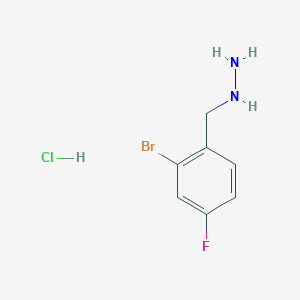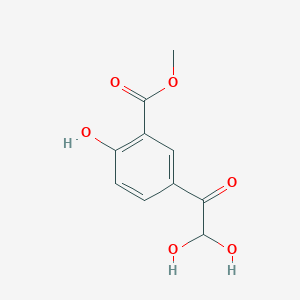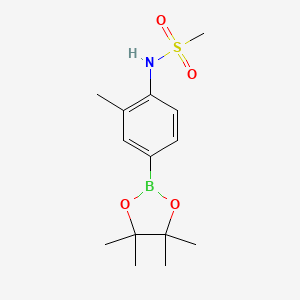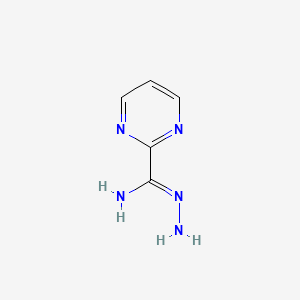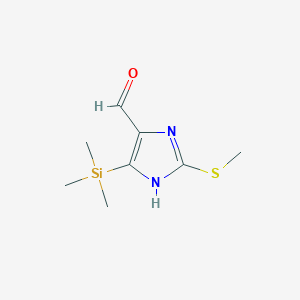
1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- is a specialized organic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a carboxaldehyde group at the 4-position, a methylthio group at the 2-position, and a trimethylsilyl group at the 5-position
Méthodes De Préparation
The synthesis of 1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of imidazole derivatives, followed by the introduction of the carboxaldehyde group through formylation reactions. The methylthio group can be introduced via thiolation reactions, and the trimethylsilyl group is often added using silylation reagents such as trimethylsilyl chloride. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Silylation: The trimethylsilyl group can be removed or replaced by other silyl groups through silylation reactions using different silylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The carboxaldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylthio group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. The trimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective modifications of the molecule.
Comparaison Avec Des Composés Similaires
1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- can be compared with other imidazole derivatives, such as:
1H-Imidazole-4-carboxaldehyde: Lacks the methylthio and trimethylsilyl groups, resulting in different chemical properties and reactivity.
2-Methylthio-1H-imidazole:
5-Trimethylsilyl-1H-imidazole: Lacks the carboxaldehyde and methylthio groups, influencing its chemical behavior and uses.
The uniqueness of 1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
1246550-10-6 |
|---|---|
Formule moléculaire |
C8H14N2OSSi |
Poids moléculaire |
214.36 g/mol |
Nom IUPAC |
2-methylsulfanyl-5-trimethylsilyl-1H-imidazole-4-carbaldehyde |
InChI |
InChI=1S/C8H14N2OSSi/c1-12-8-9-6(5-11)7(10-8)13(2,3)4/h5H,1-4H3,(H,9,10) |
Clé InChI |
COCDZFDWQBSXIP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(N=C(N1)SC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


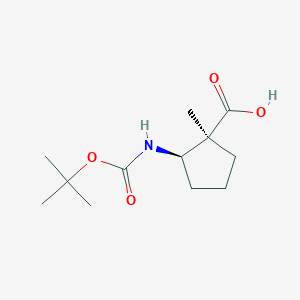
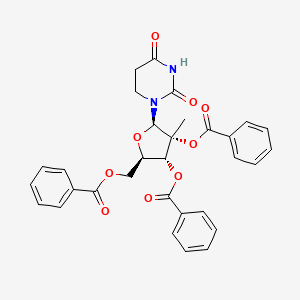
![(2R,4R,5R,6S)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B15131793.png)
![1-[4-(4-Hydroxyphenyl)-4-oxobutyl]-[1,4-bipiperidine]-4-carboxamide hbr](/img/structure/B15131802.png)
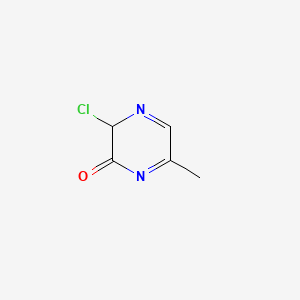
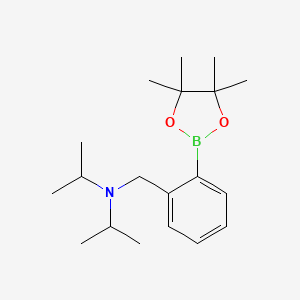
![tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B15131823.png)
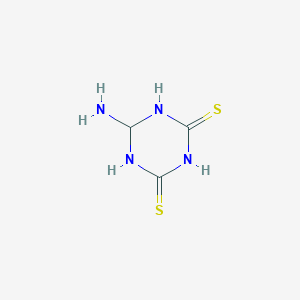
![3H-Naphth[1,8-cd]isoxazole](/img/structure/B15131829.png)
